![molecular formula C10H10F3N B2836443 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline CAS No. 1416432-52-4](/img/structure/B2836443.png)
4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” involves various methods. One common method is the trifluoromethylarylation of alkenes using anilines . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .Molecular Structure Analysis
The molecular formula of “4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” is C10H10F3N . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
“4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” is a key component in specific chemical reactions. It plays a role in the N-cyclopropylation of anilines, contributing to the formation of N-cyclopropyl derivatives. Furthermore, it’s involved in the trifluoromethylation of anilines under visible light, leading to the production of valuable fluorine-containing molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” include a boiling point of 242.3±40.0 °C (Predicted) and a density of 1.330±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds related to 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline have been extensively studied. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions results in the formation of acetyldiarylamines or corresponding phenols, depending on the substituents of the anilide aromatic ring, showcasing the versatility of these compounds in organic synthesis (Itoh et al., 2002). Similarly, the acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate has been utilized to generate 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, demonstrating the potential of these compounds for the synthesis of complex heterocyclic structures (Marull & Schlosser, 2003).
Material Development
Compounds containing the trifluoromethylcyclopropyl group have also been used in the development of organic materials with specific properties. For example, 4-(n-Octyloxy)aniline, a compound with structural similarities, has been employed in the synthesis of dendritic melamines, highlighting its utility in creating new materials with potential applications in organic electronics and photonics (Morar et al., 2018).
Liquid Crystals
Furthermore, the study of liquid crystals derived from aniline derivatives, including those with trifluoromethyl or trifluoromethoxy end groups, has provided insights into the effects of different substituents on the liquid crystalline properties of these compounds. This research contributes to the understanding of how molecular structure influences the behavior of liquid crystals, which is crucial for the development of advanced display technologies (Miyajima et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9H,5,14H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSUYZZQRPEQH-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

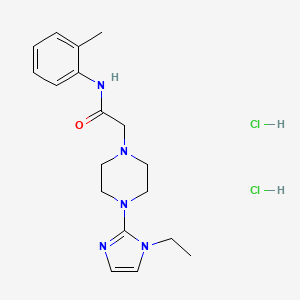
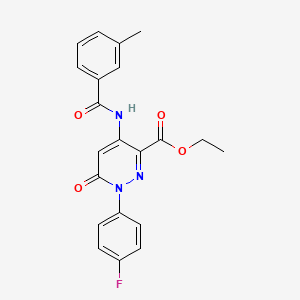
![3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B2836363.png)
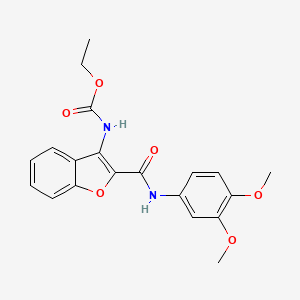
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2836365.png)
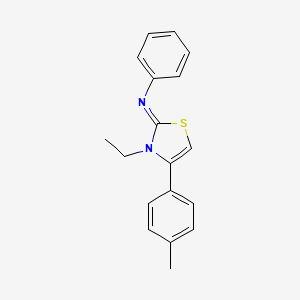
![N-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2836368.png)

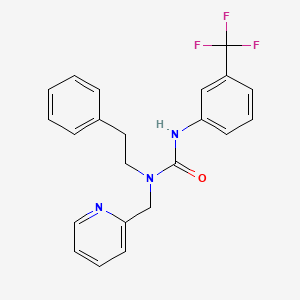
![N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2836372.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2836375.png)

![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)
![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)